trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)
Overview
Description
Trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a chemical compound that has gained significant attention in the field of organic synthesis. The compound is widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Scientific Research Applications
Catalyst in Suzuki–Miyaura Cross-Coupling
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is effectively used as a catalyst in the Suzuki–Miyaura coupling of various alkenyl tosylates with alkenyl MIDA boronates. This process benefits from the slow release conditions of MIDA boronates, enhancing reactivity, especially with less activated alkenyl tosylates (Lüthy & Taylor, 2012).
Synthesis of [2,6-Bis(2-oxazolinyl)phenyl]palladium Complexes
In the synthesis of [2,6-bis(2-oxazolinyl)phenyl]palladium (Phebox-Pd) complexes, trans-Bromo(2,6-dicarboxyphenyl)bis(triphenylphosphine)palladium, a related compound, is prepared by reacting 2-bromoisophthalic acid with Pd(PPh3)4. This yields the Phebox-Pd complexes with significant efficiency (Kimura & Uozumi, 2008).
Catalytic Activities in Sonogashira Coupling Reactions
Two palladium(II) nitroaryl complexes, including a variant of trans-bromo(bis(triphenylphosphine)palladium(II), demonstrate catalytic efficiency in Sonogashira coupling reactions. These reactions can be performed at moderate temperatures using these palladium(II) complexes as catalysts, showing significant thermal stability and emission properties (Huq et al., 2016).
In the Synthesis of rNHC Complexes
The compound is utilized in the synthesis of unique cationic carbene complexes. These complexes, involving trans-bromo(2-methyl-2,6-dihydroisoquinolin-6-ylidene)bis(triphenylphosphine)palladium(II) triflate, are synthesized through oxidative substitution and characterized by NMR and X-ray crystallographic studies (Schuster & Raubenheimer, 2006).
Preparation of β-Carbonylvinylpalladium(II) Complexes
This compound is also instrumental in the preparation of various β-carbonylvinylpalladium(II) complexes derived from 2-chlorovinyl ketones and tetrakis(triphenylphosphine)palladium(0). These complexes exhibit stability, especially those with cyclic β-carbonylvinyl groups (Onishi, Yamamoto & Hiraki, 1978).
Synthesis of Trans-(sigma-allenyl)platinum(II) and -palladium (II) Compounds
The compound plays a role in the synthesis and characterization of new trans-bis(triphenylphosphine)(o-allenyl)-platinum(II) and -palladium(II) halides. These compounds exhibit distinct molecular structures and isomerization properties (Wouters et al., 1994).
As a Precatalyst for Suzuki Cross-Coupling
It serves as a precatalyst in Suzuki cross-coupling reactions. Its role is vital in the efficient synthesis of cross-coupled products, showcasing its stability and reactivity under various conditions (Fairlamb et al., 2004).
properties
IUPAC Name |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYWUJRFOCJEW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34BrNO2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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